(6H-Thieno[2,3-b]pyrrol-5-yl)methanol
Description
Significance of Fused Heterocyclic Architectures in Contemporary Chemical Research
Fused heterocyclic compounds, which feature two or more rings sharing atoms, are cornerstones of modern chemical research, particularly in medicinal chemistry. tandfonline.comtandfonline.com Their rigid, three-dimensional structures provide a unique scaffold that can be tailored to interact with biological targets with high specificity. The incorporation of heteroatoms like nitrogen and sulfur introduces unique physicochemical properties that are crucial for biological activity. tandfonline.com Thienopyrrole systems, which are fusions of thiophene (B33073) and pyrrole (B145914) rings, are of particular interest due to their presence in various biologically active molecules with potential applications ranging from antibacterial to anticancer agents. tandfonline.comresearchgate.net
The Thieno[2,3-b]pyrrole Scaffold: A Focus on Chemical Structure and Reactivity Potential
The thieno[2,3-b]pyrrole scaffold consists of a thiophene ring fused to a pyrrole ring. This fusion results in a bicyclic aromatic system with a unique electron distribution that influences its chemical reactivity. The parent compound, 6H-thieno[2,3-b]pyrrole, is a stable entity with the potential for various chemical modifications.
The reactivity of the thieno[2,3-b]pyrrole system is characterized by its susceptibility to electrophilic substitution, a common feature of electron-rich aromatic heterocycles. youtube.com The positions on both the thiophene and pyrrole rings are potential sites for substitution, allowing for the introduction of a wide range of functional groups. The nitrogen atom in the pyrrole ring can also be a site for substitution, further expanding the possibilities for creating diverse derivatives. The inherent reactivity of this scaffold makes it a valuable building block in the synthesis of more complex molecules. researchgate.net
| Property | Value |
|---|---|
| Molecular Formula | C6H5NS |
| Molecular Weight | 123.18 g/mol |
| CAS Number | 250-79-3 |
Specificity of (6H-Thieno[2,3-b]pyrrol-5-yl)methanol within the Thieno[2,3-b]pyrrole Class
This compound is a specific derivative of the thieno[2,3-b]pyrrole scaffold, characterized by a hydroxymethyl group (-CH₂OH) at the 5-position of the pyrrole ring. This functional group introduces a primary alcohol, which significantly alters the chemical properties of the parent scaffold and opens up new avenues for chemical transformations.
While direct synthesis of this compound is not extensively detailed in readily available literature, a chemically plausible route involves the reduction of a corresponding carboxylic acid or its ester derivative at the 5-position. For instance, ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate could serve as a suitable precursor. The ester functionality can be reduced to the primary alcohol using standard reducing agents such as lithium aluminum hydride (LiAlH₄).
The presence of the hydroxymethyl group is of particular significance as it can serve as a handle for further synthetic modifications. Primary alcohols can be oxidized to aldehydes or carboxylic acids, or they can be converted to a variety of other functional groups, such as ethers, esters, and halides. This versatility makes this compound a potentially valuable intermediate in the synthesis of more complex thieno[2,3-b]pyrrole derivatives for various research applications. The reactivity of the hydroxymethyl group allows for the exploration of a wider chemical space and the potential development of novel compounds with tailored properties. researchgate.netresearchgate.netrsc.orgrsc.org
| Property | Value |
|---|---|
| Molecular Formula | C7H7NOS |
| Molecular Weight | 153.20 g/mol |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6H-thieno[2,3-b]pyrrol-5-ylmethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NOS/c9-4-6-3-5-1-2-10-7(5)8-6/h1-3,8-9H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONMXXQAIIJYROG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C=C(N2)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comprehensive Chemical Reactivity and Transformational Chemistry of the 6h Thieno 2,3 B Pyrrol 5 Yl Methanol Scaffold and Its Analogs
Reactions Involving the Hydroxymethyl Group (e.g., Oxidation, Esterification, Etherification)
The hydroxymethyl group at the 5-position of the thieno[2,3-b]pyrrole ring behaves as a typical primary alcohol, making it amenable to a variety of common functional group transformations. While specific literature examples for (6H-Thieno[2,3-b]pyrrol-5-yl)methanol are not extensively detailed, its reactivity can be predicted based on established organic chemistry principles.
Oxidation: The primary alcohol moiety can be oxidized to afford either the corresponding aldehyde, (6H-Thieno[2,3-b]pyrrol-5-yl)carbaldehyde, or the carboxylic acid, 6H-Thieno[2,3-b]pyrrole-5-carboxylic acid. The choice of oxidant and reaction conditions dictates the final product. Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO₂), would selectively yield the aldehyde. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), would typically lead to the formation of the carboxylic acid. The reactivity of hydroxymethyl groups on related sulfur-containing heterocycles has been noted; for instance, aryl and heteroaryl thiazol-2-ylmethanols have been observed to undergo an unusual oxidation to the corresponding ketones under specific hydrolytic conditions. rsc.orgresearchgate.net
Esterification: Standard esterification protocols can be applied to the hydroxymethyl group. Reaction with acyl chlorides or acid anhydrides in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), would produce the corresponding esters. Alternatively, Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, provides another route to these derivatives.
Etherification: The synthesis of ethers from this compound can be achieved through methods like the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the alkoxide, which is then treated with an alkyl halide to yield the desired ether.
The following table summarizes the expected transformations of the hydroxymethyl group:
| Reaction Type | Reagents | Expected Product |
| Mild Oxidation | PCC, MnO₂ | (6H-Thieno[2,3-b]pyrrol-5-yl)carbaldehyde |
| Strong Oxidation | KMnO₄, Jones Reagent | 6H-Thieno[2,3-b]pyrrole-5-carboxylic acid |
| Esterification | Acyl Halide/Anhydride, Base | (6H-Thieno[2,3-b]pyrrol-5-yl)methyl ester |
| Etherification | 1. NaH; 2. Alkyl Halide | 5-(Alkoxymethyl)-6H-thieno[2,3-b]pyrrole |
Reactivity of the Thieno[2,3-b]pyrrole Ring System
The fused thieno[2,3-b]pyrrole core is an electron-rich aromatic system, which governs its characteristic reactivity, particularly in substitution reactions.
Electrophilic Aromatic Substitution Patterns
The thieno[2,3-b]pyrrole system is highly activated towards electrophilic aromatic substitution due to the electron-donating nature of both the pyrrole (B145914) nitrogen and the thiophene (B33073) sulfur. Theoretical and experimental studies on related heterocycles provide insight into the regioselectivity of these reactions.
For individual pyrrole and thiophene rings, electrophilic attack preferentially occurs at the α-position (C2) because the resulting cationic intermediate (arenium ion) is more effectively stabilized by resonance. onlineorganicchemistrytutor.comyoutube.comquora.com This principle extends to the fused system. Density Functional Theory (DFT) studies on the closely related thieno[2,3-b]thiophene (B1266192) scaffold have shown that the α-carbon atoms are the preferred sites for electrophilic attack, both kinetically and thermodynamically. researchgate.net
In the 6H-thieno[2,3-b]pyrrole ring, there are four potential sites for substitution (C2, C3, C4, and C5). Given the presence of the hydroxymethyl group at C5, the reactive positions are C2, C3, and C4. Based on the directing effects of the fused rings, electrophilic attack is predicted to occur preferentially at the α-positions of the thiophene (C2) and pyrrole (C4) rings. Experimental work on the isomeric thieno[3,2-b]pyrrole system supports this, where nitration of ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate resulted in substitution at both the C2 and C6 positions (the α-positions of the thiophene and pyrrole rings, respectively). nih.gov
Table of Predicted Regioselectivity for Electrophilic Substitution:
| Position | Ring | Type | Predicted Reactivity | Rationale |
|---|---|---|---|---|
| C2 | Thiophene | α-position | Highly Favored | High electron density, stable arenium ion intermediate. researchgate.net |
| C3 | Thiophene | β-position | Less Favored | Lower electron density compared to C2. |
Nucleophilic Reactions on the Thieno[2,3-b]pyrrole Core
As an electron-rich heteroaromatic system, the thieno[2,3-b]pyrrole core is generally unreactive towards nucleophilic aromatic substitution. Nucleophilic attack is disfavored due to the high electron density of the ring system, which repels incoming nucleophiles.
For such reactions to proceed, the ring must be activated by the presence of one or more strong electron-withdrawing groups (EWGs), such as a nitro (-NO₂) or cyano (-CN) group. These groups delocalize the negative charge of the Meisenheimer complex intermediate, thereby stabilizing it and facilitating the substitution. An analogous strategy has been successfully employed in the synthesis of thieno[3,2-b]thiophenes, where the nucleophilic aromatic substitution of a nitro group on a 3-nitrothiophene (B186523) precursor by various thiolates was a key step. mdpi.com This demonstrates that with appropriate activation, even electron-rich thiophene-based systems can undergo nucleophilic substitution.
Condensation Reactions with this compound Derivatives
The aldehyde derivative, (6H-Thieno[2,3-b]pyrrol-5-yl)carbaldehyde, obtained from the oxidation of the parent methanol (B129727), is a key intermediate for various condensation reactions. The aldehyde can react with a range of carbon and nitrogen nucleophiles to build more complex molecular architectures.
Common condensation reactions applicable to this aldehyde include:
Knoevenagel Condensation: Reaction with active methylene (B1212753) compounds (e.g., malononitrile (B47326), ethyl cyanoacetate) in the presence of a weak base to form α,β-unsaturated products.
Wittig Reaction: Reaction with phosphorus ylides to convert the carbonyl group into a carbon-carbon double bond, providing a route to various vinyl-substituted thieno[2,3-b]pyrroles.
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form substituted aminomethyl derivatives.
Aldol-type Condensations: While the aldehyde itself cannot self-condense via an enolate, it can act as the electrophilic partner in crossed aldol (B89426) reactions with other enolizable ketones or aldehydes.
The utility of formyl groups on pyrrole rings in condensation-type reactions is well-established, such as the reaction of formylpyrrole carboxylates with thioglycolates to construct thieno[2,3-b]pyrrole systems. researchgate.net
Ring-Modification Reactions and Fused System Expansions
The thieno[2,3-b]pyrrole scaffold serves as a valuable building block for the synthesis of more complex, polycyclic heterocyclic systems through annulation reactions. These reactions typically involve building a new ring onto the existing bicyclic core.
Formation of Polycyclic Thieno[2,3-b]pyrrole Derivatives (e.g., Thieno[2,3-b]indoles, Thieno[2,3-b]pyridines, Thieno[2,3-b]benzodiazepines)
The construction of larger fused systems is a prominent application of thienopyrrole chemistry, leading to novel scaffolds with potential applications in materials science and medicinal chemistry.
Thieno[2,3-b]indoles: These tricyclic structures can be synthesized through various methods. One-pot multicomponent reactions involving indoles, acetophenones, and elemental sulfur, often catalyzed by a deep eutectic solvent, have proven effective. Another approach involves a two-step procedure starting from isatins and acetylated arenes. The intermediate formed from an aldol-crotonic condensation is then treated with Lawesson's reagent, which facilitates a reduction followed by a Paal-Knorr cyclization to yield the thieno[2,3-b]indole core.
Thieno[2,3-b]pyridines: The synthesis of the thieno[2,3-b]pyridine (B153569) ring system is often achieved via the Gewald reaction or related methodologies. A common pathway involves the reaction of substituted cyclohexanones with ethyl formate (B1220265) to form enolate salts, which are subsequently converted to carbonitriles. These intermediates can then be cyclized to form the fused pyridine ring.
Thieno[2,3-b]benzodiazepines and Analogs: The synthesis of seven-membered rings fused to the thieno[2,3-b]pyrrole core, such as thieno[2,3-b]azepinones, can be accomplished through intramolecular cyclization strategies like the Dieckmann condensation. In a typical sequence, a 2-aminothiophene derivative is functionalized with a side chain containing an ester group (e.g., by alkylation with ethyl 4-bromobutyrate). Subsequent base-mediated cyclization of this intermediate leads to the formation of the fused seven-membered ring. While direct synthesis of thieno[2,3-b]benzodiazepines is less common, related structures like thieno[2,3-d]pyrimidine-based benzodiazepines have been synthesized via Aza-Michael addition reactions involving o-phenylenediamine.
The table below summarizes selected synthetic strategies for these fused systems.
| Target Fused System | Precursors | Key Reaction/Strategy |
| Thieno[2,3-b]indole | Indoles, Acetophenones, Sulfur | Multicomponent Reaction |
| Thieno[2,3-b]indole | Isatins, Acetylated Arenes | Aldol-Crotonic Condensation followed by Lawesson's Reagent |
| Thieno[2,3-b]pyridine | Substituted Cyclohexanones | Gewald-type Synthesis |
| Thieno[2,3-b]azepinone | 2-Aminothiophene derivatives | Intramolecular Dieckmann Condensation |
Ring-Contraction and Rearrangement Pathways
While ring-contraction pathways for the thieno[2,3-b]pyrrole core are not extensively documented, various rearrangement reactions are crucial in the synthesis and functionalization of this scaffold and its analogs. These transformations often involve skeletal reorganization to either form the fused bicyclic system or to modify related heterocyclic structures.
A notable example is the Dimroth rearrangement, a well-known transformation in heterocyclic chemistry involving the isomerization of heterocycles through ring-opening and ring-closure sequences. nih.gov This rearrangement is typically catalyzed by acids or bases and can be accelerated by heat. nih.gov While not a direct rearrangement of the thieno[2,3-b]pyrrole core itself, it is employed in the synthesis of related fused pyrimidine (B1678525) systems, such as thieno[2,3-d]pyrimidines, highlighting a potential pathway for skeletal transformations in analogous systems. nih.gov The general mechanism involves the relocation of two heteroatoms within the heterocyclic system. nih.gov
Another significant class of rearrangements involves denitrogenative transformations of fused triazole systems. For instance, thieno[2,3-c]pyridine (B153571) derivatives have been synthesized from a fused thieno[2,3-c] researchgate.netysu.amnih.govtriazolo[1,5-ɑ]pyridine compound. nih.govd-nb.info This acid-mediated reaction proceeds through the loss of a dinitrogen molecule, leading to a skeletal rearrangement that forms the thieno[2,3-c]pyridine core. nih.gov Such pathways, which may involve nucleophilic insertion or transannulation mechanisms, demonstrate the utility of rearrangement reactions in accessing diverse thienopyridine and related scaffolds from stable triazole precursors. nih.govd-nb.info
Furthermore, unprecedented ring transformations have been observed in the synthesis of related heterocyclic systems. For example, the reaction of 2-thiocarbamoyl thiazolium salts with dimethyl acetylenedicarboxylate (B1228247) results in the formation of thieno[2,3-b]pyrazine (B153567) derivatives through a tandem cycloaddition and a novel ring transformation from a thiazoline-spiro-thiophene intermediate. rsc.org These examples underscore the diverse rearrangement pathways that can be accessed in the chemistry of sulfur- and nitrogen-containing fused heterocyclic systems.
| Rearrangement Type | Precursor/Reactant | Product | Key Features | Reference |
|---|---|---|---|---|
| Dimroth Rearrangement | Substituted 2-imino-1,2-dihydropyrimidines | 2-Substituted aminopyrimidines | Isomerization via ring-opening/ring-closure; migration of endo- and exocyclic heteroatoms. | nih.govwikipedia.org |
| Denitrogenative Transformation | Thieno[2,3-c] researchgate.netysu.amnih.govtriazolo[1,5-ɑ]pyridine | Substituted Thieno[2,3-c]pyridines | Acid-mediated loss of N2 leading to skeletal rearrangement. | nih.govd-nb.info |
| Thiazoline-spiro-thiophene Transformation | 2-Thiocarbamoyl thiazolium salts and DMAD | Thieno[2,3-b]pyrazines | Tandem [3+2] cycloaddition followed by a novel ring transformation. | rsc.org |
Redox Chemistry of Thieno[2,3-b]pyrroles
The redox chemistry of the thieno[2,3-b]pyrrole scaffold is a critical aspect of its reactivity, influencing its stability, electronic properties, and potential for application in materials science. The system can undergo both oxidation and reduction at various sites.
Oxidation: The thiophene sulfur atom is susceptible to oxidation, which can lead to the formation of the corresponding S-oxides (sulfoxides) and S,S-dioxides (sulfones). nih.govwikipedia.org The oxidation of the closely related thieno[2,3-b]thiophene system with reagents like the HOF·CH₃CN complex effectively transforms a sulfur atom to a sulfonyl group under mild conditions. ysu.am For the analogous thieno[2,3-b]pyridine scaffold, a variety of reagents including hydrogen peroxide, meta-chloroperbenzoic acid (mCPBA), and sodium hypochlorite (B82951) (NaOCl) have been used to prepare S-oxides and sulfones. nih.gov Additionally, oxidation can occur at the nitrogen atom of the fused pyridine ring in thienopyridines to yield N-oxides. nih.gov
In some cases, oxidation can lead to more complex transformations. For example, the hypochlorite oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides can result in an unusual oxidative dimerization, forming larger polyheterocyclic structures. nih.gov The specific products of oxidation are highly dependent on the substrate, the oxidant used, and the reaction conditions. nih.gov For instance, the oxidation of a thiol ether on a thieno[3,2-b]pyrrole derivative with mCPBA can selectively yield either the sulfoxide (B87167) or the sulfone. Interestingly, in this specific system, the sulfone was found to be biologically inactive, whereas the sulfoxide retained high potency. nih.gov
Reduction: Reduction reactions are commonly employed to modify substituents on the thieno[2,3-b]pyrrole core. Nitro groups, which can be introduced onto the scaffold, are readily reduced to amino groups. For example, the reduction of a nitro group on a thieno[3,2-b]pyrrole intermediate has been achieved using tin(II) chloride. nih.gov Aldehyde functionalities on the ring can be reduced to the corresponding alcohols, such as this compound, using standard reducing agents like sodium borohydride (B1222165). nih.gov
Electrochemical Properties: The thieno[2,3-b]pyrrole nucleus and its isomers are electroactive and have been extensively studied for their potential in organic electronics. Cyclic voltammetry (CV) is a key technique used to investigate their redox behavior. These compounds typically exhibit reversible or quasi-reversible oxidation waves, corresponding to the formation of radical cations and dications. semanticscholar.org The oxidation potentials are influenced by the substituents on the heterocyclic core. semanticscholar.org
Derivatives of dithieno[3,2-b:2′,3′-d]pyrrole (DTP), a related electron-rich system, show irreversible oxidation waves due to the rapid polymerization of the radical cations formed. semanticscholar.orgresearchgate.net The redox cycle for polypyrrolothienopyrrole has been reported at approximately -0.53 V (vs. Ag/Ag+), which is close to that of polypyrrole. researchgate.net This electrochemical activity allows for the electropolymerization of thienopyrrole derivatives to form conducting polymers. researchgate.netsemanticscholar.org These polymers have shown promise as electrode materials in batteries and as semiconductors in organic field-effect transistors (OFETs). researchgate.netrsc.orgacs.org The electrochemical properties, such as oxidation and reduction potentials, are crucial for determining the HOMO and LUMO energy levels of these materials, which in turn dictates their suitability for various electronic applications. acs.org
| Compound Class | Redox Process | Potential / Reagent | Product / Observation | Reference |
|---|---|---|---|---|
| Thieno[2,3-b]pyridines | Oxidation (S-oxidation) | mCPBA, H₂O₂ | S-oxides, Sulfones | nih.gov |
| Thieno[2,3-b]thiophenes | Oxidation (S-oxidation) | HOF·CH₃CN | Sulfonyl derivatives | ysu.am |
| 3-Aminothieno[2,3-b]pyridines | Oxidation | aq. NaOCl | Oxidative dimerization products | nih.gov |
| Nitro-thieno[3,2-b]pyrroles | Reduction | SnCl₂ / H⁺ | Amino-thieno[3,2-b]pyrroles | nih.gov |
| Polypyrrolothienopyrrole | Redox Cycle | -0.53 V vs. Ag/Ag⁺ | Reversible redox behavior | researchgate.net |
| N-Aryl-dithieno[3,2-b:2′,3′-d]pyrroles | Oxidation (CV) | E₁/₂ = +0.32 V | Formation of stable radical cations | semanticscholar.org |
Advanced Characterization and Spectroscopic Analysis of 6h Thieno 2,3 B Pyrrol 5 Yl Methanol and Thieno 2,3 B Pyrrole Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures in organic chemistry. For (6H-Thieno[2,3-b]pyrrol-5-yl)methanol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete assignment of all proton and carbon signals, confirming the connectivity of the thieno[2,3-b]pyrrole core and the position of the methanol (B129727) substituent.
Proton NMR (¹H NMR) Analysis
The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the protons of the heterocyclic rings, the hydroxymethyl group, and the N-H proton of the pyrrole (B145914) ring. The chemical shifts (δ) are influenced by the electronic environment of each proton. Protons on the thiophene (B33073) ring typically appear at slightly different chemical shifts than those on the pyrrole ring.
The protons on the thiophene moiety (H-2 and H-3) are expected to appear as doublets due to coupling with each other. The proton on the pyrrole ring (H-4) would likely appear as a singlet or a finely split multiplet depending on long-range couplings. The methylene (B1212753) protons (-CH₂-) of the methanol group are anticipated to resonate as a singlet, or as a doublet if coupled to the hydroxyl proton. The hydroxyl (-OH) proton signal is often a broad singlet, and its chemical shift can be concentration and solvent-dependent. The pyrrole N-H proton also typically presents as a broad singlet at a downfield chemical shift.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| N-H | 8.0 - 9.0 | Broad Singlet |
| H-2 / H-3 | 6.8 - 7.5 | Doublet |
| H-3 / H-2 | 6.8 - 7.5 | Doublet |
| H-4 | 6.0 - 6.5 | Singlet |
| -CH₂- | 4.5 - 4.8 | Singlet / Doublet |
| -OH | 1.5 - 3.0 | Broad Singlet |
Note: Predicted values are based on data from analogous thieno[2,3-b]pyrrole and substituted pyrrole/thiophene systems.
Carbon-13 NMR (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The thieno[2,3-b]pyrrole core is expected to show six distinct signals for its carbon atoms. The chemical shifts of the bridgehead carbons (C-3a and C-6a) differ from those of the other ring carbons. The carbon of the hydroxymethyl group (-CH₂OH) will appear in the aliphatic region. The assignment of these signals is often confirmed using Distortionless Enhancement by Polarization Transfer (DEPT) experiments, which differentiate between CH, CH₂, and CH₃ groups. nih.govnih.gov
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 120 - 125 |
| C-3 | 115 - 120 |
| C-3a | 125 - 130 |
| C-4 | 100 - 105 |
| C-5 | 130 - 135 |
| C-6a | 135 - 140 |
| -CH₂OH | 55 - 65 |
Note: Predicted values are based on spectral data from related thienopyrrole and heterocyclic structures. researchgate.netrsc.org
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. youtube.comweebly.com
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals proton-proton coupling relationships. For this compound, a cross-peak would be expected between the H-2 and H-3 protons of the thiophene ring, confirming their adjacency. emerypharma.com
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbons (one-bond C-H coupling). youtube.com This allows for the direct assignment of carbon signals based on the already assigned proton signals. For example, the methylene protons would show a correlation to the -CH₂OH carbon signal, and the ring protons (H-2, H-3, H-4) would correlate to their respective ring carbons (C-2, C-3, C-4).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing the connectivity across the entire molecule by showing correlations between protons and carbons that are two or three bonds apart. youtube.comresearchgate.net Key expected correlations for confirming the structure include:
Correlations from the methylene (-CH₂-) protons to the C-4, C-5, and C-6a carbons, which firmly places the methanol substituent at the C-5 position.
Correlations from the N-H proton to adjacent carbons like C-4 and C-6a.
Correlations between protons and carbons in different rings, confirming the fused heterocyclic system.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns. For this compound (C₇H₇NOS), high-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, confirming its molecular formula.
The electron impact (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺·) at m/z 169. The fragmentation pattern would likely involve initial losses of stable small molecules or radicals from the parent ion. Plausible fragmentation pathways include:
Loss of a hydroxyl radical (·OH) to give a fragment at m/z 152.
Loss of the hydroxymethyl group (-CH₂OH) to form a stable thieno[2,3-b]pyrrole cation at m/z 138.
Cleavage of the heterocyclic rings, leading to smaller fragment ions characteristic of pyrrole and thiophene moieties. researchgate.net
Table 3: Predicted Mass Spectrometry Fragments for this compound
| m/z | Identity |
| 169 | [M]⁺· (Molecular Ion) |
| 152 | [M - OH]⁺ |
| 138 | [M - CH₂OH]⁺ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by absorption bands corresponding to the N-H, O-H, C-H, C=C, C-N, and C-O bonds. s-a-s.org
Key characteristic absorption bands include:
A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. masterorganicchemistry.com
A sharp to moderately broad peak around 3300-3400 cm⁻¹ due to the N-H stretching of the pyrrole ring.
C-H stretching vibrations for the aromatic rings (above 3000 cm⁻¹) and the methylene group (below 3000 cm⁻¹). libretexts.org
Stretching vibrations for C=C and C-N bonds of the heterocyclic rings in the fingerprint region (approximately 1400-1600 cm⁻¹).
A strong C-O stretching band for the primary alcohol, typically observed around 1050 cm⁻¹. mdpi.com
Table 4: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |
| Alcohol O-H | Stretch | 3200 - 3600 (Broad) |
| Pyrrole N-H | Stretch | 3300 - 3400 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 2960 |
| Ring C=C / C-N | Stretch | 1400 - 1600 |
| Primary Alcohol C-O | Stretch | 1000 - 1085 |
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Photophysical Properties
UV-Visible (UV-Vis) and fluorescence spectroscopy are used to investigate the electronic transitions and photophysical properties of conjugated systems. The thieno[2,3-b]pyrrole core constitutes a conjugated chromophore that absorbs UV radiation.
The UV-Vis absorption spectrum of this compound in a suitable solvent (e.g., chloroform (B151607) or methanol) is expected to show absorption bands corresponding to π-π* transitions within the aromatic system. acs.orgnih.gov The position of the absorption maximum (λ_max) is influenced by the extent of conjugation and the nature of substituents.
Many thieno[2,3-b]pyrrole derivatives are known to be fluorescent, emitting light upon excitation at their absorption wavelength. researchgate.netresearchgate.net The fluorescence spectrum would show an emission peak at a longer wavelength than the absorption peak (a phenomenon known as the Stokes shift). The fluorescence quantum yield, which measures the efficiency of the emission process, can be determined. The photophysical properties, including absorption and emission wavelengths and the Stokes shift, can be sensitive to solvent polarity, which may indicate intramolecular charge-transfer (ICT) character in the excited state. mdpi.com
Table 5: Anticipated Photophysical Properties for this compound
| Property | Predicted Range |
| Absorption Maximum (λ_abs) | 250 - 350 nm |
| Emission Maximum (λ_em) | 350 - 450 nm |
| Stokes Shift | 50 - 100 nm |
Note: The exact values are highly dependent on the solvent and substitution pattern. bohrium.comresearchgate.net
X-ray Crystallography for Definitive Solid-State Structural Elucidation
A study on (2E,2′E)-1,1′-(3,4-diphenylthieno[2,3-b]thiophene-2,5-diyl)bis(3-(dimethylamino)prop-2-en-1-one) revealed its detailed solid-state structure through single-crystal X-ray diffraction. researchgate.net The analysis established the compound's precise molecular geometry and packing arrangement in the crystal lattice. researchgate.net Such studies are crucial for understanding intermolecular interactions, like hydrogen bonding, which govern the material's bulk properties.
The crystallographic data obtained for this related thieno[2,3-b]thiophene (B1266192) derivative are summarized below. The compound was found to crystallize in the monoclinic system with the space group P-1. researchgate.net The unit cell dimensions and angles provide a foundational understanding of the packing efficiency and symmetry of such bicyclic aromatic structures. This information is instrumental for materials science applications where solid-state packing can significantly influence electronic and optical properties.
| Parameter | Value |
|---|---|
| Compound | (2E,2′E)-1,1′-(3,4-diphenylthieno[2,3-b]thiophene-2,5-diyl)bis(3-(dimethylamino)prop-2-en-1-one) |
| Crystal System | Monoclinic |
| Space Group | P-1 |
| a (Å) | 9.9685 (8) |
| b (Å) | 10.1382 (8) |
| c (Å) | 13.3220 (11) |
| α (°) | 101.018 (2) |
| β (°) | 94.480 (2) |
| γ (°) | 107.207 (1) |
| Volume (ų) | 1249.3 (1) |
| Z | 2 |
Table 1. Crystallographic data for a representative thieno[2,3-b]thiophene derivative. researchgate.net
Cyclic Voltammetry (CV) for Electrochemical Characterization
Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox properties of chemical compounds. It provides critical information about the oxidation and reduction potentials, which are directly related to the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These parameters are fundamental to understanding the electronic behavior of a material and its potential suitability for applications in organic electronics, such as solar cells and sensors.
The electrochemical properties of polymers derived from the thieno[2,3-b]pyrrole scaffold have been investigated to assess their potential in photovoltaic applications. A study focusing on a polymer based on (4Z)-4-(thiophene-2-ylmethylidene)-4,6-dihydro-5H-thieno[2,3-b]pyrrol-5-one provides key insights into the electronic characteristics of this class of materials. nih.gov
The cyclic voltammetry analysis of this polymer revealed its redox behavior, allowing for the determination of its frontier molecular orbital energy levels. The onset oxidation potential (E_ox) was observed at -0.1064 V, while the onset reduction potential (E_red) was found at -0.1762 V. nih.gov From these values, the HOMO and LUMO energy levels were calculated to be 4.28 eV and 4.21 eV, respectively. nih.gov These energy levels are crucial indicators of a material's ability to donate or accept electrons, which is a key factor in the performance of organic photovoltaic devices.
| Parameter | Value |
|---|---|
| Compound | Polymer of (4Z)-4-(thiophene-2-ylmethylidene)-4,6-dihydro-5H-thieno[2,3-b]pyrrol-5-one |
| Onset Oxidation Potential (E_ox) | -0.1064 V |
| Onset Reduction Potential (E_red) | -0.1762 V |
| HOMO Energy Level | 4.28 eV |
| LUMO Energy Level | 4.21 eV |
Table 2. Electrochemical data for a thieno[2,3-b]pyrrol-5-one based polymer. nih.gov
Computational Chemistry and Theoretical Frameworks Applied to 6h Thieno 2,3 B Pyrrol 5 Yl Methanol and Its Analogs
Density Functional Theory (DFT) in Electronic Structure and Energetics
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been effectively applied to thieno[2,3-b]pyrrole analogs to determine their electronic properties and energetics. For instance, molecular modeling of new thieno[2,3-b]pyridine (B153569) derivatives using the DFT/B3LYP methodology has been used to calculate their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. These calculations are crucial for understanding the molecule's reactivity and electronic transitions.
The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. A small HOMO-LUMO gap suggests that a molecule is more polarizable and has a higher chemical reactivity. DFT calculations on thieno[2,3-b]pyridine analogs have revealed low HOMO and LUMO energies, indicating potential for significant biological activity. For example, in a series of novel thieno[2,3-b]pyridine derivatives, the calculated HOMO energies ranged from -4.85 to -5.52 eV, and LUMO energies ranged from -2.79 to -3.62 eV. Similarly, DFT calculations on a novel enaminone derived from thieno[2,3-b]thiophene (B1266192) predicted its electronic transitions and HOMO-LUMO levels. These analyses help in understanding the charge transfer interactions within the molecule.
Applications of Thieno 2,3 B Pyrrole Derivatives in Advanced Functional Materials and Organic Electronics
Organic Photovoltaics (OPVs) and Organic Solar Cells (OSCs)
The thieno[2,3-b]pyrrole architecture is a cornerstone in the design of donor materials for OPVs and OSCs. In these devices, a blend of a donor and an acceptor material absorbs light to generate charge carriers. The efficiency of this process is heavily dependent on the electronic properties and morphology of the active layer.
Donor-acceptor copolymers incorporating the DTP moiety have been synthesized and investigated for their photovoltaic properties. For instance, copolymers based on a DTP donor unit and acceptors like isoindigo or thiazole (B1198619) have demonstrated the potential for use in solution-processed optoelectronic applications. These polymers exhibit high thermal stability and low bandgaps, which are crucial for absorbing a broad range of the solar spectrum. While initial power conversion efficiencies (PCEs) of devices using these polymers were modest, they confirmed the viability of the DTP unit in photovoltaic applications.
More complex derivatives have achieved higher efficiencies. For example, small-molecule acceptors (SMAs) incorporating a thieno[3,2-b]pyrrole unit have been developed, leading to polymer solar cells with significantly improved performance. One such acceptor, when paired with the polymer donor PM6, achieved a power conversion efficiency of 15.3% and a high fill factor of 0.771. oup.com This high performance is attributed to the desirable energy levels conferred by the thieno[3,2-b]pyrrole unit, which leads to higher open-circuit voltages and lower energy losses. oup.com Furthermore, DTP derivatives have also been explored as hole transport materials (HTMs) in perovskite solar cells, achieving efficiencies of over 18% and demonstrating good long-term stability. rsc.org
| Derivative Type | Device Architecture | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (VOC) | Fill Factor (FF) |
|---|---|---|---|---|
| ThPy3-based SMA | Polymer Solar Cell (PSC) | 15.3% | - | 0.771 |
| IT-4Cl-based device (for comparison) | Polymer Solar Cell (PSC) | 12.6% | - | 0.758 |
| H16 HTM | Perovskite Solar Cell (PSC) | >18% | - | - |
Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)
The inherent electronic properties of the thieno[2,3-b]pyrrole core also make its derivatives suitable for applications in OLEDs and OFETs. In OLEDs, materials based on this scaffold can serve as the emissive layer, where electrical energy is converted into light. Highly fluorescent DTP-based materials have been synthesized and incorporated into OLED devices. researchgate.net For instance, copolymers of DTP with arylene units have been prepared via Stille coupling, resulting in soluble and processable materials that can be used as emissive layers in LEDs. researchgate.net
In the realm of OFETs, which are the fundamental components of organic circuits, thieno[2,3-b]pyrrole derivatives have been utilized as the active semiconductor layer. The planar structure and potential for strong intermolecular interactions facilitate efficient charge transport. Both polymer and small-molecule semiconductors based on this core have been investigated. For example, a novel polymer, pTPDPP-TF, which combines a thieno[2,3-b]pyridine-flanked diketopyrrolopyrrole unit with 3,4-difluorothiophene, has been successfully used as an n-type semiconductor in OFETs, achieving a promising charge carrier mobility of 0.1 cm² V⁻¹ s⁻¹. acs.org
Small molecules have also shown significant promise. Two p-type donor-acceptor molecules, TP-BT4T-TP and TP-BT2TT-TP, were synthesized using a 4H-thieno[3,2-b]pyrrole donor and a benzo[c] nih.govacs.orgrsc.orgthiadiazole acceptor. nih.gov The more curved of these two molecules, TP-BT4T-TP, exhibited a respectable charge carrier mobility of 0.0259 cm² V⁻¹ s⁻¹. nih.gov Copolymerization of a thieno[3,2-b]thiophene (B52689)−diketopyrrolopyrrole-based monomer with thiophene (B33073) has led to a polymer with a hole mobility of up to 1.95 cm² V⁻¹ s⁻¹, which at the time was the highest reported for a polymer-based OFET. acs.org
| Derivative | Device Type | Charge Carrier Mobility (cm² V⁻¹ s⁻¹) |
|---|---|---|
| pTPDPP-TF | n-type OFET | 0.1 |
| TP-BT4T-TP | p-type OFET | 0.0259 |
| Thieno[3,2-b]thiophene−diketopyrrolopyrrole-thiophene copolymer | p-type OFET | 1.95 |
Development of Novel Chromophores and Fluorophores
The extended π-conjugated system of the thieno[2,3-b]pyrrole nucleus makes it an excellent foundation for the development of novel chromophores (light-absorbing molecules) and fluorophores (light-emitting molecules). By chemically modifying the core structure, the absorption and emission properties can be precisely tuned across the electromagnetic spectrum.
Synthetic chromophores related to the one found in the green-to-red photoconvertible fluorescent protein Kaede have been developed. nih.gov These molecules, which feature an imidazolone (B8795221) core, demonstrate how modifications to a core heterocyclic structure can lead to compounds with interesting photophysical properties, such as red fluorescence with relatively high quantum yields. nih.gov While not directly thieno[2,3-b]pyrrole-based, this research exemplifies the principles of chromophore design that can be applied to this scaffold. The development of DTP-based materials with high fluorescence has been a subject of interest, with N-alkyl substituted DTP homopolymers being used as highly fluorescent materials. nih.gov
Polymer and Co-polymer Architectures Incorporating the Thieno[2,3-b]pyrrole Unit
The versatility of the thieno[2,3-b]pyrrole unit allows for its incorporation into a wide array of polymer and co-polymer architectures. The ability to functionalize the nitrogen atom and the thiophene ring enables the synthesis of monomers suitable for various polymerization techniques, such as Stille coupling. researchgate.net
Researchers have created numerous donor-acceptor copolymers for photovoltaic applications, as discussed in section 6.1. For example, a series of two-dimensional diketopyrrolopyrrole-based low bandgap conjugated polymers were synthesized where thiophene was replaced with thieno[3,2-b]thiophene in the side chain and as a bridge. rsc.org This substitution led to significant changes in the optical, electrochemical, and morphological properties of the polymers, with one variant achieving a power conversion efficiency of 5.34%. rsc.org Another example is a polymer based on a thieno[3,4-c]pyrrole-4,6-dione (B1257111) acceptor unit, which exhibited excellent thermal stability and crystalline characteristics, making it a promising candidate for polymer solar cells. nycu.edu.tw The synthesis of new polymers based on methylene-separated bis(thieno[3,2-b]pyrroles) has also been reported, yielding materials with interesting electrochemical properties. rsc.org
Precursors for Supramolecular Assemblies and Nanomaterials
This area represents the most direct application for (6H-Thieno[2,3-b]pyrrol-5-yl)methanol itself. The methanol (B129727) group provides a reactive handle for further chemical transformations, allowing this molecule to serve as a key intermediate or building block for larger, more complex structures. For instance, (4H-thieno[3,2-b]pyrrol-5-yl)methanols have been used in condensation reactions with pyrrole (B145914) to synthesize 5-(1H-Pyrrol-2-ylmethyl)-4H-thieno[3,2-b]pyrroles. researchgate.net These products can then be polymerized to form novel materials. researchgate.net
The thieno[2,3-b]pyrrole core is a valuable scaffold for creating larger, fused heterocyclic systems and supramolecular structures. The planarity and potential for hydrogen bonding and π-π stacking interactions make it an ideal candidate for designing self-assembling systems. The broader family of dithienothiophene (DTT) has been highlighted as an emerging building block for functional supramolecular chemistry, owing to its electron-rich nature and rigid structure. nih.gov By extension, functionalized thieno[2,3-b]pyrrole units like this compound are instrumental in the bottom-up construction of such advanced materials.
Future Perspectives and Emerging Research Trajectories for 6h Thieno 2,3 B Pyrrol 5 Yl Methanol and Thieno 2,3 B Pyrrole Chemistry
Innovations in Green and Sustainable Synthetic Methodologies
The synthesis of thieno[2,3-b]pyrrole derivatives has traditionally involved multi-step processes. However, the future of this field is increasingly geared towards the adoption of green and sustainable chemistry principles. The focus is shifting to methodologies that enhance efficiency, reduce waste, and utilize more environmentally benign reagents and conditions.
Key innovations are expected in the following areas:
One-Pot Multicomponent Reactions: The development of single-step protocols that combine multiple reactants in one vessel is a significant stride towards sustainability. For instance, novel I2-catalyzed one-pot multicomponent reactions have been established for creating thieno[2,3-b]pyrrole libraries, offering a versatile alternative to existing multi-step routes. researchgate.net These approaches improve atom economy by incorporating a higher percentage of reactant atoms into the final product and reduce the need for intermediate purification steps, thereby minimizing solvent waste and energy consumption.
Catalytic Systems: Future research will likely focus on discovering and optimizing novel catalysts that can facilitate the synthesis of thieno[2,3-b]pyrroles under milder conditions. This includes exploring earth-abundant metal catalysts or even metal-free catalytic systems to replace traditional, often toxic, and expensive heavy metal catalysts.
Microwave-Assisted Synthesis: The use of microwave irradiation as an energy source can dramatically reduce reaction times from hours to minutes, leading to lower energy consumption and often resulting in higher yields and cleaner reaction profiles. ekb.eg The application of microwave heating in the synthesis of thieno[2,3-b]thiophene (B1266192) derivatives, a related class of compounds, demonstrates its potential for broader use in thieno[2,3-b]pyrrole chemistry. ekb.eg
| Parameter | Traditional Synthesis | Green/Sustainable Synthesis |
|---|---|---|
| Reaction Steps | Often multi-step (e.g., Gewald synthesis, alkylation, Thorpe-Ziegler cyclization) researchgate.net | One-pot, multicomponent reactions researchgate.net |
| Efficiency | Lower overall yield, requires intermediate isolation | Higher yields, improved atom economy |
| Energy Consumption | Longer reaction times, conventional heating | Reduced reaction times (e.g., microwave-assisted) ekb.eg |
| Waste Generation | Higher E-factor due to multiple steps and solvent usage | Lower E-factor, reduced solvent and purification waste |
| Catalysts/Reagents | May use stoichiometric or hazardous reagents | Focus on catalytic, recyclable, or benign reagents (e.g., I2) researchgate.net |
Advanced Computational Design and Prediction of Novel Thieno[2,3-b]pyrrole Derivatives
Computational chemistry is becoming an indispensable tool for accelerating the design and discovery of new molecules. For the thieno[2,3-b]pyrrole family, in silico methods are set to play a pivotal role in predicting the properties of yet-to-be-synthesized compounds, thereby guiding experimental efforts toward the most promising candidates.
Emerging trends in this domain include:
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) are being used to elucidate the electronic structure of thieno[2,3-b]pyrrole derivatives. acs.org These calculations can accurately predict key parameters such as HOMO/LUMO energy levels, band gaps, and charge distribution, which are critical for designing materials for organic electronics like solar cells and transistors. acs.orgacs.org
Virtual Screening and Molecular Docking: For biomedical applications, computational tools are used to screen virtual libraries of thieno[2,3-b]pyrrole derivatives against specific biological targets. Molecular docking studies, for instance, can predict the binding affinity and orientation of a molecule within the active site of a protein, such as a kinase, helping to identify potential new drug candidates. tandfonline.comnih.gov Software like PASS (Prediction of Activity Spectra for Substances) can further predict a wide range of biological activities for a given structure based on its similarity to known bioactive compounds. ekb.egresearchgate.net
| Computational Method | Application | Predicted Properties |
|---|---|---|
| Density Functional Theory (DFT) | Design of materials for organic electronics acs.org | HOMO/LUMO energies, band gap, absorption spectra acs.org |
| Molecular Docking | Drug discovery, identifying enzyme inhibitors tandfonline.comnih.gov | Binding energy, binding mode, protein-ligand interactions tandfonline.com |
| PASS (Prediction of Activity Spectra for Substances) | Prediction of potential biological activities ekb.egresearchgate.net | Enzyme inhibition, receptor agonism/antagonism ekb.eg |
| ADMET Prediction | Evaluation of drug-likeness nih.gov | Absorption, Distribution, Metabolism, Excretion, Toxicity nih.gov |
Exploration of New Material Applications Beyond Current Frontiers
The rigid, planar structure and electron-rich nature of the thieno[2,3-b]pyrrole and dithieno[3,2-b:2′,3′-d]pyrrole (DTP) systems make them exceptional building blocks for organic electronic materials. researchgate.net While they have already shown promise in established applications, the next wave of research will explore their use in more advanced and novel technological areas.
Current applications are concentrated in:
Organic Photovoltaics (OPVs): DTP-based polymers are used as donor materials in the active layer of organic solar cells, contributing to high power conversion efficiencies. researchgate.netrsc.org
Organic Field-Effect Transistors (OFETs): The favorable intermolecular π-stacking of DTP derivatives leads to high charge carrier mobilities, a critical parameter for high-performance transistors. researchgate.netacs.org
Hole Transport Materials (HTMs): In perovskite solar cells, DTP-based molecules have been successfully employed as HTMs, achieving efficiencies over 18%. rsc.orgthieme-connect.de
Future research is expected to venture into frontiers such as:
Bioelectronics: The inherent conductivity and potential for functionalization make thieno[2,3-b]pyrrole derivatives suitable for interfacing with biological systems. Applications could include biosensors, neural probes, and scaffolds for tissue engineering.
Thermoelectric Materials: Organic thermoelectric devices can convert waste heat into useful electrical energy. The tunable electronic properties of thieno[2,3-b]pyrrole polymers could be optimized for the high electrical conductivity and low thermal conductivity required for efficient thermoelectric performance.
Electrochromic Devices: The ability of conjugated polymers to change color upon oxidation or reduction makes them ideal for smart windows, displays, and sensors. The electrochromic properties of DTP-based polymers are an area ripe for further exploration. researchgate.net
| Application Area | Status | Key Property |
|---|---|---|
| Organic Photovoltaics (OPVs) | Established | Low band gap, high charge carrier mobility researchgate.netrsc.org |
| Organic Field-Effect Transistors (OFETs) | Established | Planarity, favorable π-stacking, high mobility researchgate.netacs.org |
| Perovskite Solar Cells (as HTMs) | Established | Good conductivity and hole mobility rsc.orgthieme-connect.de |
| Bioelectronics / Biosensors | Emerging | Biocompatibility, conductivity, functionalizability |
| Thermoelectrics | Emerging | Tunable electrical and thermal conductivity |
| Electrochromics | Emerging | Reversible redox states with distinct optical properties researchgate.net |
Integration with Machine Learning and Artificial Intelligence in Chemical Research
The intersection of artificial intelligence (AI) and chemistry is set to revolutionize how chemical research is conducted. jetir.org For the thieno[2,3-b]pyrrole chemical space, machine learning (ML) offers powerful tools to navigate its complexity and accelerate discovery.
Future research trajectories will likely involve:
AI-Driven Reaction Prediction and Synthesis Planning: ML models, particularly those based on transformer architectures, can be trained on vast databases of chemical reactions to predict the outcomes of novel transformations with high accuracy. jetir.org This can be used to identify the most efficient and viable synthetic routes to new thieno[2,3-b]pyrrole derivatives, saving significant time and resources in the lab.
Generative Models for de Novo Molecular Design: AI can go beyond predicting properties of existing structures to designing entirely new molecules. Generative models can learn the underlying patterns of the thieno[2,3-b]pyrrole chemical space and then propose novel structures optimized for a specific property, such as a high charge mobility for an OFET or strong binding to a therapeutic target.
High-Throughput Virtual Screening: ML models can be trained to predict the properties of molecules much faster than traditional computational methods like DFT. engineering.org.cn This allows for the rapid screening of millions or even billions of virtual thieno[2,3-b]pyrrole derivatives to identify a small subset of highly promising candidates for synthesis and experimental validation.
| AI/ML Application | Objective | Potential Impact |
|---|---|---|
| Reaction Prediction | Predict the products and yields of chemical reactions. jetir.org | Accelerated synthesis planning and optimization. |
| Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) | Build predictive models for biological activity or material properties. engineering.org.cn | Rapid screening of large virtual libraries. |
| Generative Molecular Design | Design novel molecules with desired properties from scratch. | Discovery of innovative materials and drug candidates. |
| Automated Data Analysis | Analyze complex datasets from experiments (e.g., spectroscopy, electrochemistry). | Faster interpretation of results and hypothesis generation. |
Q & A
Basic Research Questions
Q. What are reliable synthetic routes for (6H-Thieno[2,3-b]pyrrol-5-yl)methanol, and how can reaction conditions be optimized?
- Methodology : Start with methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate (CAS 118465-49-9) as a precursor. Hydrolysis of the ester group can be achieved via alkaline conditions (e.g., NaOH in ethanol/water) or reduction using agents like LiAlH4. Monitor reaction progress using TLC and optimize temperature (e.g., reflux for hydrolysis) to maximize yield . For regioselective modifications, consider protecting group strategies for the thienopyrrole core to avoid side reactions .
Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?
- Methodology : Use <sup>1</sup>H NMR to identify the methanol proton (δ ~4.8 ppm, broad) and aromatic protons in the thienopyrrole ring (δ 6.5–7.5 ppm). <sup>13</sup>C NMR should show the carbinol carbon (~60–65 ppm) and aromatic carbons. High-resolution mass spectrometry (HRMS) can confirm the molecular ion peak (C7H7NOS, exact mass 153.02). Compare experimental data with computational predictions using tools like ACD/Labs .
Q. What solvent systems are suitable for solubility and stability testing of this compound?
- Methodology : Test solubility in polar aprotic solvents (DMF, DMSO) and alcohols (methanol, ethanol). For stability, prepare solutions in these solvents and monitor degradation via HPLC under varying conditions (light, temperature). Preliminary stability data can guide storage recommendations (e.g., inert atmosphere, −20°C) .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity and spectroscopic properties of this compound?
- Methodology : Use density functional theory (DFT) to calculate optimized geometries, electrostatic potentials, and NMR chemical shifts. Software like Gaussian or ACD/Labs can simulate IR and UV-Vis spectra. Compare computational results with experimental data to validate structural assignments or identify discrepancies caused by tautomerism .
Q. What experimental strategies are effective for evaluating the biological activity of this compound, such as kinase inhibition?
- Methodology : Perform kinase inhibition assays (e.g., ADP-Glo™ Kinase Assay) against target kinases (e.g., JAK2 or EGFR). Measure IC50 values using dose-response curves. Pair this with molecular docking studies (e.g., AutoDock Vina) to predict binding modes to kinase active sites. Validate selectivity via panel screening against unrelated enzymes .
Q. How can thermal analysis (TGA/DSC) inform stability and formulation development?
- Methodology : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures and differential scanning calorimetry (DSC) to identify melting points and polymorphic transitions. For example, if the compound melts at 103–104°C (as seen in structurally similar derivatives), ensure formulations avoid exceeding this temperature during processing .
Q. How to resolve contradictions in synthetic yields reported across different methodologies?
- Methodology : Systematically vary parameters (e.g., catalyst loading, solvent polarity) in small-scale reactions. For instance, compare ester hydrolysis under acidic (H2SO4/MeOH) vs. alkaline conditions. Use DOE (Design of Experiments) to identify critical factors affecting yield. Cross-reference with literature on analogous thienopyrrole systems to isolate variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
